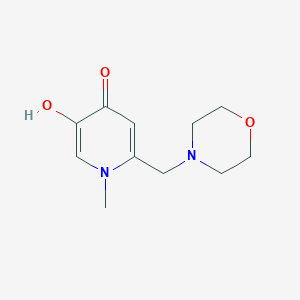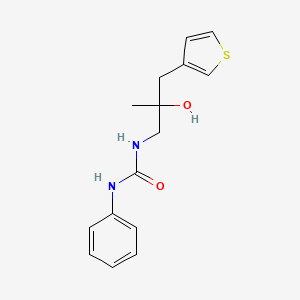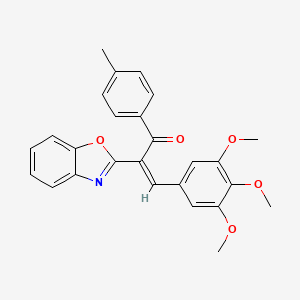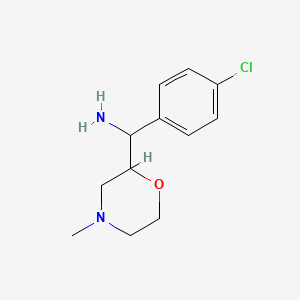![molecular formula C10H18ClN B2910727 Tricyclo[4.4.0.03,8]decan-2-amine;hydrochloride CAS No. 2445794-73-8](/img/structure/B2910727.png)
Tricyclo[4.4.0.03,8]decan-2-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclo[4.4.0.03,8]decan-2-amine;hydrochloride is an organic compound with the molecular formula C10H18ClN. It is a tricyclic amine, which means it contains three interconnected ring structures. This compound is often used in various scientific research applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[4.4.0.03,8]decan-2-amine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the tricyclic structure. The hydrochloride salt is then formed by reacting the amine with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. This ensures a consistent and high-yield production of the compound. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tricyclo[4.4.0.03,8]decan-2-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted tricyclic compounds .
Applications De Recherche Scientifique
Tricyclo[4.4.0.03,8]decan-2-amine;hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Tricyclo[4.4.0.03,8]decan-2-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation, but it is believed to influence cellular signaling and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adamantan-2-amine hydrochloride: Similar tricyclic structure but with different functional groups.
Amantadine hydrochloride: Another tricyclic amine with known antiviral properties.
Uniqueness
Tricyclo[4.4.0.03,8]decan-2-amine;hydrochloride is unique due to its specific tricyclic structure and the presence of the amine group. This gives it distinct chemical and biological properties compared to other similar compounds .
Propriétés
IUPAC Name |
tricyclo[4.4.0.03,8]decan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N.ClH/c11-10-8-3-1-6-5-7(8)2-4-9(6)10;/h6-10H,1-5,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDMNDBJEWXWMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3CCC(C1C3)C2N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-1-naphthamide](/img/structure/B2910645.png)
![6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/no-structure.png)
![N-[(2-chlorophenyl)methyl]-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2910648.png)
![8-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)quinoline](/img/structure/B2910650.png)


![7-Chloro-2-iodo-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B2910653.png)

![2-(1H-1,3-benzodiazol-1-yl)-1-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2910660.png)
![tert-butyl N-(2-methyl-2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}propyl)carbamate](/img/structure/B2910664.png)
![tert-Butyl 4-(aminomethyl)-4-[4-(trifluoromethyl)benzyl]piperidine-1-carboxylate](/img/structure/B2910665.png)

